N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine
Overview
Description
“N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine”, also known as Biotin-maleimide, is a biotin specific thiol containing reagent used to biotinylate different proteins through artificially induced or natural sulphadryl group . It can be used as a universal, multipurpose, thiol-specific probe .
Molecular Structure Analysis
The empirical formula of “N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine” is C20H29N5O5S . Its molecular weight is 451.54 g/mol . The SMILES string representation of its structure isO=C(CCCCCN1C(=O)C=CC1=O)NNC(=O)CCCC[C@@H]2SC[C@@H]3NC(=O)N[C@H]23
. Chemical Reactions Analysis
“N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine” has been used in the detection of deprotected cysteine thiols present on immobilized peptides . It couples by highly efficient thioether linkage and is typically used to couple to intrinsic sulfhydryls, e.g., protein, and avoid modification of primary amine .It is soluble in acetic acid at 20 mg/mL . The recommended storage temperature is 2-8°C .
Scientific Research Applications
Quantitative Data
Unfortunately, specific quantitative data or statistical analyses related to N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine are not readily available from the literature sources I’ve accessed . Researchers typically tailor their experiments based on specific protein targets and experimental conditions.
Sigma-Aldrich: Biotin-maleimide Sigma-Aldrich - MilliporeSigma Krackeler Scientific, Inc.: Biotin-maleimide
Safety And Hazards
“N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine” is not classified as a hazardous substance or mixture . In case of inhalation, fresh air is recommended. If it comes in contact with skin, it is advised to take off immediately all contaminated clothing and rinse skin with water or shower . If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .
properties
IUPAC Name |
N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O5S/c26-15(7-2-1-5-11-25-17(28)9-10-18(25)29)23-24-16(27)8-4-3-6-14-19-13(12-31-14)21-20(30)22-19/h9-10,13-14,19H,1-8,11-12H2,(H,23,26)(H,24,27)(H2,21,22,30)/t13-,14-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPZWEFPQRDVHR-NJSLBKSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922208 | |
Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine | |
CAS RN |
116919-18-7 | |
Record name | N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116919187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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